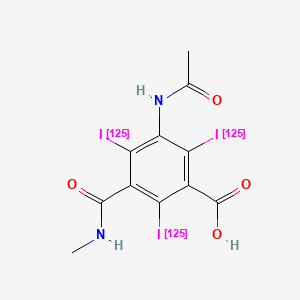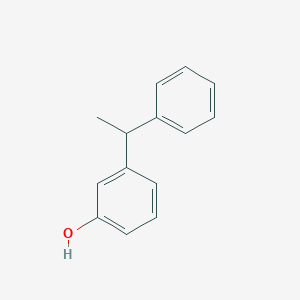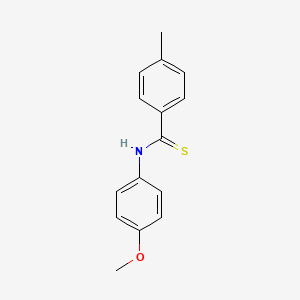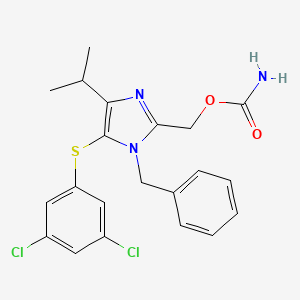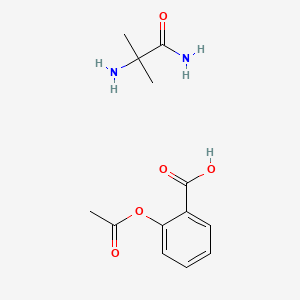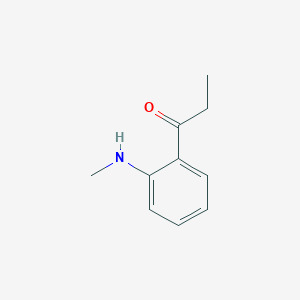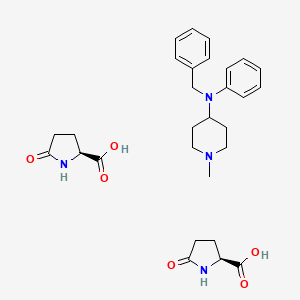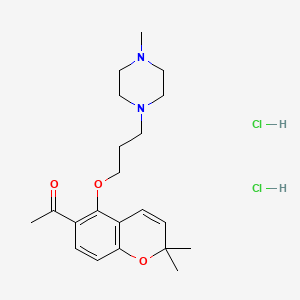![molecular formula C18H14N2O B15181191 2-(3-Methoxyphenyl)pyrazolo[1,5-A]quinoline CAS No. 94594-74-8](/img/structure/B15181191.png)
2-(3-Methoxyphenyl)pyrazolo[1,5-A]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methoxyphenyl)pyrazolo[1,5-A]quinoline is a heterocyclic compound that belongs to the class of pyrazoloquinolines. This compound is characterized by a pyrazole ring fused to a quinoline ring, with a methoxyphenyl group attached to the pyrazole ring. The molecular formula of this compound is C18H14N2O, and it has a molecular weight of 274.32 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)pyrazolo[1,5-A]quinoline typically involves the reaction of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent such as 1-pentanol. This reaction is followed by N-alkylation in the presence of sodium carbonate . Another method involves a cascade reaction combining aromatic nucleophilic substitution and Knoevenagel condensation under transition-metal-free conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenyl)pyrazolo[1,5-A]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted pyrazoloquinoline derivatives depending on the reagents used.
Scientific Research Applications
2-(3-Methoxyphenyl)pyrazolo[1,5-A]quinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its interaction with various biological targets.
Industry: It is used in the development of new materials with specific electronic and photophysical properties.
Mechanism of Action
The mechanism of action of 2-(3-Methoxyphenyl)pyrazolo[1,5-A]quinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. It may also interact with DNA and proteins, affecting their function and leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-A]pyrimidines: These compounds share a similar pyrazole ring fused to a pyrimidine ring and have been studied for their anticancer properties.
Pyrazolo[3,4-B]quinolines: These compounds have a similar structure but differ in the position of the fused rings and have been explored for their biological activities.
Uniqueness
2-(3-Methoxyphenyl)pyrazolo[1,5-A]quinoline is unique due to the presence of the methoxyphenyl group, which can influence its chemical reactivity and biological activity
Properties
CAS No. |
94594-74-8 |
|---|---|
Molecular Formula |
C18H14N2O |
Molecular Weight |
274.3 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)pyrazolo[1,5-a]quinoline |
InChI |
InChI=1S/C18H14N2O/c1-21-16-7-4-6-14(11-16)17-12-15-10-9-13-5-2-3-8-18(13)20(15)19-17/h2-12H,1H3 |
InChI Key |
WKLKMAQZDZIBBH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN3C(=C2)C=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


